Compound Description: LK00764 (2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine) is a potent agonist of trace amine-associated receptor 1 (TAAR1). It exhibits notable efficacy in schizophrenia-related in vivo tests, such as MK-801-induced hyperactivity and spontaneous activity in rats, locomotor hyperactivity of dopamine transporter knockout (DAT-KO) rats, and stress-induced hyperthermia. []
Relevance: While LK00764 shares the ethan-1-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, it diverges significantly with its complex 1,2,4-triazole and biphenyl substituent. This compound's relevance stems from its focus on treating psychotic disorders, highlighting a potential research avenue for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives in similar applications. []
Compound Description: This series of compounds was synthesized and evaluated for their antibacterial activity. []
Relevance: Similar to LK00764, these derivatives share the core ethan-1-amine structure with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine but possess a distinct imidazo[1,2-a]pyrazine core with a trifluoromethyl and various aryloxy substituents. The exploration of these derivatives for antibacterial purposes suggests a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its analogues. []
Compound Description: This series, particularly compound 22b (1-(5-{4-amino-7-ethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl}-2,3-dihydro-1H-indol-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethan-1-one), exhibits potent receptor-interacting protein kinase 1 (RIPK1) inhibitory activity. []
Relevance: Although lacking the ethan-1-amine moiety directly, these compounds present a structural resemblance to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine through their pyrimidine ring incorporated within a larger fused system. Notably, the presence of an amino group at a similar position on the pyrimidine core in both compound 22b and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine hints at potential shared chemical properties and biological activities. []
Compound Description: Compound 37d demonstrates potent inhibitory activity against cyclin-dependent kinases (CDKs) 1, 2, 4, 8, and 9. This compound exhibits promising antitumor efficacy in multiple hematologic malignancy mice xenograft models with minimal toxicity. []
Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, compound 37d shares the pyrimidine ring system. This shared feature suggests that investigating the CDK inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives might be of interest. []
(E)-7-[4-(4-fluorophenyl)-6-isoproyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-(3R,5S)-3,5-dihydroxyhept-6-enoic Acid Calcium Salt (Rosuvastatin Calcium Salt)
Compound Description: This compound, commercially known as rosuvastatin calcium salt, is a pharmaceutical drug used to treat hypercholesterolemia, hyperlipoproteinemia, and atherosclerosis. []
Relevance: Rosuvastatin calcium salt, containing a substituted pyrimidine ring, exhibits structural similarity to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This shared core structure suggests a possible exploration of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives for potential applications in treating cardiovascular diseases. []
Compound Description: GSK2606414 is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), demonstrating inhibitory effects on PERK activation in cells and tumor growth in human tumor xenograft models. []
Relevance: GSK2606414 shares the pyrimidine core with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine as part of its larger molecular structure. Although structurally different, this common feature could indicate a potential research direction for evaluating the antitumor properties of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives. []
Compound Description: These derivatives were synthesized and evaluated for their antibacterial activity, with some showing moderate efficacy compared to reference drugs. []
Relevance: This series of compounds, while structurally diverse with a complex fused ring system, incorporates a pyrimidine ring, a key feature also present in (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This commonality, despite the significant structural differences, highlights the potential of exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial agents. []
Compound Description: HNPC-A9229 exhibits excellent fungicidal activities against Puccinia sorghi and Erysiphe graminis, surpassing or demonstrating comparable efficacy to several commercial fungicides. []
Relevance: While structurally distinct, both HNPC-A9229 and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidine ring as a core structural motif. This shared feature, despite other structural variations, suggests exploring (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives for potential fungicidal activity. []
Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety
Compound Description: This series of compounds, particularly U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine) and U8 (5-bromo-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine), exhibited broad-spectrum insecticidal and fungicidal activities. []
Relevance: These derivatives, while differing in their overall structure, share the central pyrimidin-4-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. The presence of a substituted amine at the 4-position of the pyrimidine ring in both sets of compounds, despite significant structural differences, indicates a potential avenue for developing novel pesticides based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []
Compound Description: BAY 1000394 is a nanomolar pan-CDK inhibitor currently under investigation in phase I clinical trials for cancer treatment. [, , ]
Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, BAY 1000394 shares a common structural element: the pyrimidine ring. This shared scaffold and BAY 1000394's function as a potent pan-CDK inhibitor suggest that exploring the CDK inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives could be a valuable research direction. [, , ]
Compound Description: These derivatives, particularly compound VUF16839 (14d), act as potent and selective full agonists of the histamine H3 receptor (H3R). []
Relevance: These derivatives share the pyrimidine ring system with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. While their structures differ significantly, the shared presence of an amine-substituted pyrimidine core suggests a potential avenue for investigating the H3R modulatory activity of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its structurally modified analogues. []
Compound Description: This series of compounds was designed as potential Bcr-Abl inhibitors based on the bioisosterism between the 1,2,3-triazole ring and the amide group. []
Relevance: Though structurally diverse, these compounds share the pyrimidine-2-amine moiety with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This common substructure, despite the differences in the overall molecular framework, suggests a potential starting point for designing and evaluating novel Bcr-Abl inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []
Compound Description: This series of compounds exhibited mild to moderate antibacterial and antioxidant activities. []
Relevance: Although structurally distinct, these derivatives and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidin-4-amine core structure. This commonality, despite significant variations in the overall molecular framework, suggests that exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial and/or antioxidant agents could be a promising research avenue. []
Compound Description: This group of compounds was synthesized and tested for antibacterial activity. []
Relevance: Similar to several other related compounds, these derivatives share the ethan-1-amine substructure with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, albeit embedded within a more complex molecular framework. This shared feature, despite the substantial structural differences, suggests a potential research direction for exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel antibacterial agents. []
Compound Description: These derivatives act as inhibitors of IKK-β, a target for treating cancer and inflammatory diseases. []
Relevance: While structurally diverse, these derivatives and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share the pyrimidin-2-amine moiety. This common structural element, despite the differences in the overall molecular architecture, suggests a potential starting point for designing novel IKK-β inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []
6-Acetyl-2-arylhydrazone Derivatives of Thiazolo[3,2-a]pyrimidine
Compound Description: These derivatives are synthetic precursors for triazolo[4,3-a]pyrimidines, which are promising structural fragments for drug development, including anticancer drugs. []
Relevance: Although lacking the ethan-1-amine moiety, these derivatives offer a structural parallel to (1R)-1-(Pyrimidin-5-yl)ethan-1-amine through their shared pyrimidine ring, albeit incorporated into a distinct thiazolo[3,2-a]pyrimidine system. This structural similarity suggests that exploring modifications of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine for potential anticancer activity could be of interest. []
Compound Description: These derivatives possess microbiocidal properties, particularly against phytopathogenic microorganisms, especially fungi. []
Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these derivatives share a significant structural element: the pyrimidin-2-yl-amine moiety. This shared feature highlights the potential for exploring modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold for developing novel fungicidal agents, particularly given the promising antifungal activity demonstrated by these N-phenyl-N-[4-4-pyridyl-2-pyrimidin-2-yl]-amine derivatives. []
Compound Description: These compounds exhibit BRAF-kinase inhibitory properties and have potential applications in preventing and/or treating cancer, including malignant melanoma. []
Relevance: Though structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these compounds share the pyrimidin-2-ylamino core structure. This commonality, despite significant differences in their overall structures, suggests that exploring the BRAF-kinase inhibitory potential of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives could be a promising avenue for developing novel anticancer agents. []
Compound Description: This group of compounds exhibits strong inhibitory effects against crop biomasses, with one compound demonstrating 90% inhibition activity against cotton Fusarium wilt. []
Relevance: While structurally different from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, these compounds share the central pyrimidine ring. This common feature, despite significant variations in the overall structure, indicates a potential avenue for developing novel pesticides based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []
(1R)-2,2,2-trifluoro-1-methyl-ethyl 5-methylsulfonyl-2-{[3-[(1R,5R)-3-azabicyclo[3.1.0]hexan-5-yl]-5-(trifluoromethyl)isoxazol-4-yl]carbamoyl}benzoate (Iclepertin, BI 425809)
Compound Description: Iclepertin is a glycine transporter 1 inhibitor. []
Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, its inclusion is based on the shared research interest in the synthesis and analysis of structurally related compounds and their metabolites. This highlights a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. []
Compound Description: 2C-B-Fly-NBOMe is an N-2-methoxy-benzylated ("NBOMe") analogue of phenethylamine, known for its strong psychedelic effects at sub-milligram doses. []
N-Acylaminoacryloylhistamines and 4-Arylidenimidazol-5(4H)-ones
Compound Description: These compounds were synthesized and evaluated for their anticholinesterase and antiradical activities. They exhibited anticholinesterase activity against both acetylcholinesterase and butyrylcholinesterase, but minimal antiradical activity. []
Relevance: While structurally diverse, these compounds and (1R)-1-(Pyrimidin-5-yl)ethan-1-amine share a common structural motif: the ethan-1-amine group. This shared substructure, despite the differences in the overall molecular framework, suggests a potential area of investigation for (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its analogues in targeting cholinesterases or exploring their potential anticholinesterase activities. []
Compound Description: This compound is identified as a casein kinase 1 delta (CK1δ) inhibitor. It has potential therapeutic applications in treating neurodegenerative disorders, specifically Alzheimer’s disease. []
Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound shares the pyrimidin-2-amine core structure. This shared feature suggests the potential for investigating (1R)-1-(Pyrimidin-5-yl)ethan-1-amine or its derivatives for possible CK1δ inhibitory activity and potential therapeutic applications in treating neurodegenerative disorders. []
Compound Description: This compound is a single enantiomer obtained by chiral separation of the racemic mixture. []
Relevance: Despite structural differences, this compound shares the pyrimidine ring system with (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This shared feature, alongside the specific focus on chirality in its development, emphasizes the potential significance of exploring stereochemical aspects in the synthesis and biological evaluation of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. []
Compound Description: This compound, the racemic precursor to (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, further highlights the relevance of chirality in this family of compounds. []
Relevance: Although structurally distinct, this compound reinforces the relevance of exploring stereochemical aspects of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine. This is particularly important considering the potential for different enantiomers or diastereomers of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine to exhibit varied biological activities or pharmacological properties. []
Compound Description: This single enantiomer, derived from the racemic N-methylated compound, further emphasizes the importance of chirality. []
Relevance: Similar to the previous two compounds, the specific emphasis on the (R)-enantiomer in this case further underscores the potential significance of exploring and understanding the stereochemical aspects of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine and its derivatives. It suggests that different stereoisomers of (1R)-1-(Pyrimidin-5-yl)ethan-1-amine might interact differently with biological targets, leading to varied pharmacological profiles. []
Compound Description: This compound is a result of a selective substitution reaction on the pyrimidine ring. []
Relevance: This compound, despite its structural differences from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, features a pyrimidine ring, emphasizing the versatility of this scaffold for diverse chemical modifications and potential applications. This highlights the potential for exploring a wide range of structural modifications on the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine core for developing compounds with desirable biological activities. []
Compound Description: This compound displays dual inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) and is intended for cancer treatment, particularly non-small cell lung cancer (NSCLC). []
Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound shares the pyrimidin-2-yl-amino moiety. This shared substructure, despite the significant difference in the overall molecular framework, suggests a potential starting point for exploring novel ALK and/or EGFR inhibitors based on modifications to the (1R)-1-(Pyrimidin-5-yl)ethan-1-amine scaffold. []
Compound Description: This compound is a key intermediate in synthesizing thiopyrano[4,3-d]pyrimidine derivatives, which are small molecule inhibitors with potential anticancer activity. []
Relevance: While structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound emphasizes the use of pyrimidine-containing structures as intermediates in medicinal chemistry. It suggests that (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, with its pyrimidine core, could be a valuable building block for creating diverse libraries of compounds for drug discovery, potentially including anticancer agents. []
Compound Description: This compound is a novel hybrid molecule with promising biological activity. []
Relevance: Although structurally distinct from (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, this compound's pyrimidine ring highlights the importance of this heterocycle in medicinal chemistry and as a scaffold for developing biologically active molecules. It suggests that (1R)-1-(Pyrimidin-5-yl)ethan-1-amine, with its pyrimidine core, could be a valuable starting point for exploring novel biologically active compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.